molecular formula C17H13NO B610386 Quininib CAS No. 143816-42-6

Quininib

Cat. No. B610386
CAS RN: 143816-42-6
M. Wt: 247.297
InChI Key: NXNDEWNGCMCWMA-ZRDIBKRKSA-N
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Description

Quininib is a small molecule drug with anti-angiogenic activity . It has a molecular weight of 283.75 g/mol . This compound was initially identified as a drug hit during a random chemical library screen for determinants of developmental ocular angiogenesis .


Synthesis Analysis

This compound is a stereoisomer of quinine, which is derived from the bark of the South American cinchona tree . The synthesis of quinine has been achieved , and the enzymes of this biosynthetic pathway have been discovered . The enzymatic basis for quinine biosynthesis was investigated, and three enzymes involved in the early and late steps of the pathway were discovered .


Molecular Structure Analysis

This compound is a quinoline derivative . The molecular structure of quinine, a stereoisomer of this compound, has been described in several studies .


Chemical Reactions Analysis

Quinones, the class of compounds to which this compound belongs, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . The chemical reactivity of quinones has been studied to understand their biological activity .

Scientific Research Applications

  • Ocular Diseases : Quininib and its analogs have shown promise in treating various ocular conditions. They exhibit antiangiogenic, antivascular permeability, anti-inflammatory, and antiproliferative activities. Initially identified during a chemical library screen for determinants of ocular angiogenesis in zebrafish, these drugs have been effective in models of angiogenesis using human cell lines and tissues. In vivo studies demonstrate their efficacy in reducing pathological angiogenesis and retinal vascular permeability in rodent models. This compound acts as a cysteinyl leukotriene (CysLT) receptor antagonist, indicating new roles for these receptors in eye development and potentially in uveal melanoma treatment (Mahon et al., 2022).

  • Colorectal Cancer : this compound has also been validated as a therapeutic agent for colorectal cancer (CRC). It significantly inhibits blood vessel development in zebrafish embryos and reduces endothelial tubule formation in vitro. Additionally, this compound has been shown to decrease the secretion of several inflammatory and angiogenic factors in human CRC explants. Its anti-tumorigenic effects were confirmed in mouse models, where it notably reduced tumor growth (Murphy et al., 2016).

  • Advanced Formulations for Sustained Release : Research has been conducted on formulating this compound into hyaluronan (HA) microneedles for sustained ocular release. This approach aims to address the limitations of current treatments requiring multiple intraocular injections. This compound-HA microneedles have demonstrated effective inhibition of ocular developmental angiogenesis and retinal vascular permeability in vivo, suggesting a potential new method for administering this compound in a more patient-friendly manner (Galvin et al., 2016).

  • VEGF-independent Angiogenesis : Studies on this compound analogues have identified compounds with stronger antiangiogenic effects. These analogues, such as 1,4-dihydroxy this compound, show VEGF-independent antiangiogenic activity, providing an additive antiangiogenic response with existing drugs like Bevacizumab (Avastin®). This suggests that this compound and its analogues could be effective in treating conditions where patients are resistant to conventional VEGF-targeting therapies (Butler et al., 2016).

Mechanism of Action

Target of Action

Quininib primarily targets the cysteinyl leukotriene receptor 1 (CysLT 1) which is involved in inflammation and has been linked to a range of diseases, including cancer . It also modulates the expression of ferroptosis markers in cells .

Mode of Action

This compound interacts with its targets by acting as an antagonist to the CysLT 1 receptor . This interaction alters the expression of ferroptosis markers in cells . Ferroptosis is a relatively new type of cell death driven by iron-dependent peroxidation of phospholipids .

Biochemical Pathways

This compound affects the ferroptosis pathway, a process of regulated cell death . It modulates the expression of key markers of this pathway, such as Glutathione Peroxidase 4 (GPX4), Glutamate-Cysteine Ligase Modifier Subunit (GCLM), Heme Oxygenase 1 (HO-1), and 4 Hydroxynonenal (4-HNE) . These changes in expression can lead to significant alterations in cellular biochemistry .

Pharmacokinetics

It is known that the pharmacokinetics of similar compounds, such as quinine, can be influenced by factors such as severity of infection, routes of administration, and nutritional status .

Result of Action

The action of this compound results in the modulation of key markers that induce ferroptosis . This leads to a form of cell death driven by iron-dependent peroxidation of phospholipids . High expression levels of key genes modulating ferroptosis are associated with a worse prognosis in certain conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the severity of infection can impact the pharmacokinetics of this compound . .

Future Directions

Quininib has shown promise as a novel therapeutic agent for colorectal cancer . It significantly reduced tumor growth of HT-29-luc2 CRC tumor xenografts compared to vehicle control . The future of kinase drug discovery, the class of drugs to which this compound belongs, is being explored, with a focus on overcoming the challenge of drug resistance .

properties

IUPAC Name

2-[(E)-2-quinolin-2-ylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNDEWNGCMCWMA-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4838-66-8
Record name 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL
Source European Chemicals Agency (ECHA)
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